molecular formula C13H10N4O4S2 B2528150 5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide CAS No. 1170551-49-1

5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2528150
CAS No.: 1170551-49-1
M. Wt: 350.37
InChI Key: HJZZACYYIRMRSF-UHFFFAOYSA-N
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Description

5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a furan ring substituted with a carboxamide group, a thiazole ring, and a pyridine ring connected via a sulfamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the furan ring with an appropriate amine under dehydrating conditions.

    Sulfamoylation: The sulfamoyl group can be introduced by reacting the intermediate with sulfamoyl chloride in the presence of a base.

    Thiazole Ring Formation: The thiazole ring can be synthesized separately and then coupled with the intermediate through a nucleophilic substitution reaction.

    Final Coupling: The pyridine ring is introduced in the final step through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole and pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity.

Mechanism of Action

The mechanism of action of 5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The sulfamoyl and carboxamide groups can form hydrogen bonds with biological targets, while the aromatic rings can participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)benzamide: Similar structure but with a benzene ring instead of a furan ring.

Uniqueness

5-(N-(pyridin-3-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(pyridin-3-ylsulfamoyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4S2/c18-12(16-13-15-6-7-22-13)10-3-4-11(21-10)23(19,20)17-9-2-1-5-14-8-9/h1-8,17H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZZACYYIRMRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NS(=O)(=O)C2=CC=C(O2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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